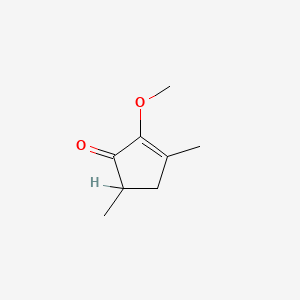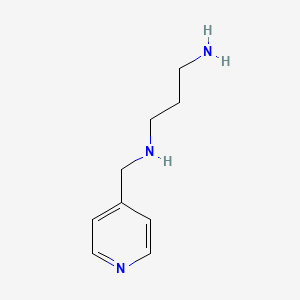
Cycloheptadec-9-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-9-Cycloheptadecen-1-one is an organic compound characterized by a 17-carbon chain with a double bond at the 9th position in the Z-configuration and a ketone functional group at the first position. This compound is known for its distinctive musky odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.
化学反応の分析
Types of Reactions
(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its musky odor.
作用機序
The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.
類似化合物との比較
Similar Compounds
(E)-9-Cycloheptadecen-1-one: The E-isomer of the compound, differing in the configuration of the double bond.
Cycloheptadecanone: A saturated analog without the double bond.
Cycloheptadecen-1-ol: An alcohol derivative with a hydroxyl group instead of a ketone.
Uniqueness
(Z)-9-Cycloheptadecen-1-one is unique due to its specific Z-configuration, which imparts distinct chemical and olfactory properties compared to its E-isomer and other analogs. This configuration influences its reactivity and interaction with biological receptors, making it a valuable compound in various applications.
特性
分子式 |
C17H30O |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
cycloheptadec-9-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2 |
InChIキー |
ZKVZSBSZTMPBQR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
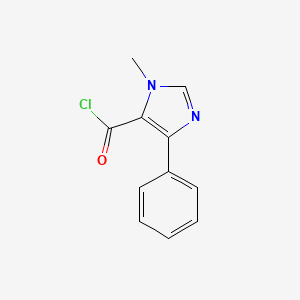
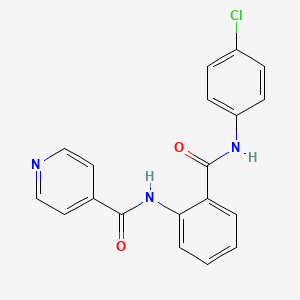
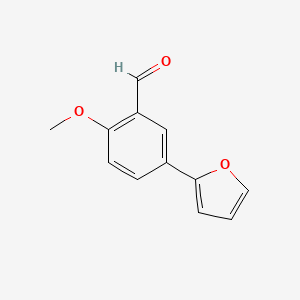

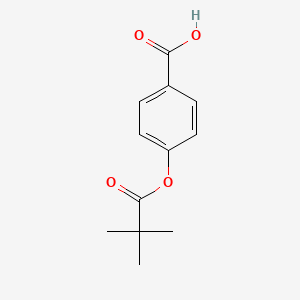
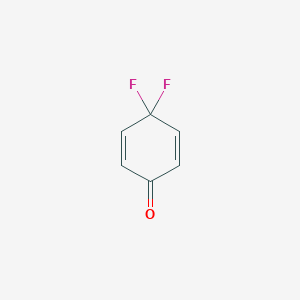
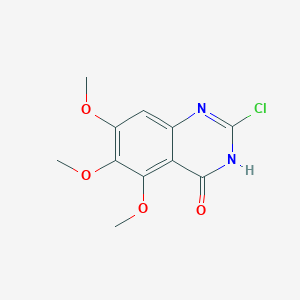
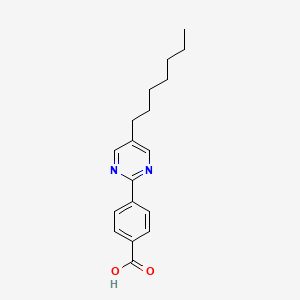

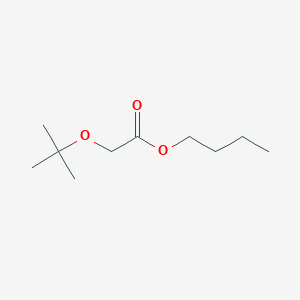
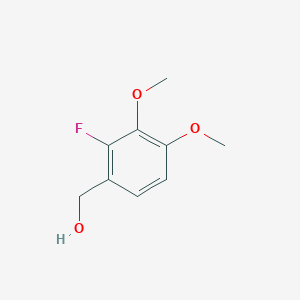
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)
